Ro 60-0175 fumarate

Description

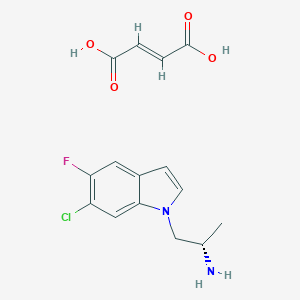

Structure

2D Structure

3D Structure

Properties

CAS No. |

169675-09-6 |

|---|---|

Molecular Formula |

C11H12ClFN2 |

Molecular Weight |

226.68 g/mol |

IUPAC Name |

1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |

InChI |

InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |

InChI Key |

XJJZQXUGLLXTHO-UHFFFAOYSA-N |

SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Canonical SMILES |

CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |

Pictograms |

Irritant |

Synonyms |

(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interaction Profile of Ro 60 0175 Fumarate

In Vitro Receptor Binding and Functional Activity

Agonist Activity at Human 5-HT2A, 5-HT2B, and 5-HT2C Receptors

Ro 60-0175 is an agonist of the serotonin (B10506) (5-HT) 5-HT2 receptor family, demonstrating functional activity at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. caymanchem.com It exhibits a strong preference for the 5-HT2C subtype. tocris.comrndsystems.combio-techne.com Studies using Chinese hamster ovary (CHO-K1) cells expressing these human receptors have shown that Ro 60-0175 stimulates increases in intracellular calcium levels. caymanchem.com

The potency of Ro 60-0175, as measured by the half-maximal effective concentration (EC50), varies across the 5-HT2 subtypes. It is most potent at the 5-HT2B receptor with an EC50 of 0.9 nM, followed by the 5-HT2C receptor with an EC50 of 32 nM. caymanchem.com Its potency is significantly lower at the 5-HT2A receptor, with an EC50 of 447 nM. caymanchem.com This indicates that a much higher concentration of Ro 60-0175 is required to elicit a response at the 5-HT2A receptor compared to the 5-HT2B and 5-HT2C receptors.

Binding affinity studies, which measure the strength of the interaction between the compound and the receptor, further illustrate its selectivity. The pKi values, which are the negative logarithm of the binding affinity constant (Ki), for human 5-HT2C and 5-HT2A receptors are 9 and 7.5, respectively. tocris.comrndsystems.combio-techne.com This translates to Ki values of 1 nM for 5-HT2C and 32 nM for 5-HT2A, confirming a higher affinity for the 5-HT2C receptor. caymanchem.com

Comparative Selectivity Across Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT4, 5-HT6, 5-HT7)

Ro 60-0175 demonstrates marked selectivity for the 5-HT2 receptor family over other serotonin receptor subtypes. caymanchem.com Binding affinity studies have shown significantly lower affinity for several other human and rat serotonin receptors.

Specifically, the pKi values for human 5-HT1A, 5-HT6, and 5-HT7 receptors are 5.4, 5.2, and 5.6, respectively. tocris.comrndsystems.combio-techne.com In more concrete terms, the Ki values for human 5-HT1A, 5-HT1D, 5-HT6, and 5-HT7, as well as for rat 5-HT1B and 5-HT3, and guinea pig 5-HT4 receptors are all equal to or greater than 1,995 nM. caymanchem.com This indicates a very weak interaction with these receptor subtypes compared to its high affinity for the 5-HT2C receptor.

Absence of Significant Binding or Activity at Non-Serotonergic Receptors (e.g., Adenosine (B11128), Histamine (B1213489), Dopamine (B1211576), Adrenergic, Muscarinic, Nicotinic, Kainate, AMPA, Opioid)

The selectivity of Ro 60-0175 extends beyond the serotonin system. Studies have demonstrated a lack of significant binding or activity at a wide array of non-serotonergic receptors. These include adenosine A1 and A2, histamine H1, H2, and H3, dopamine D1 through D5, α1-, α2-, and β1-adrenergic, M1 through M5 muscarinic, nicotinic, kainate, AMPA, and μ-, δ-, and κ-opioid receptors, with IC50 values all greater than 1,000 nM. caymanchem.com There is, however, some moderate binding to β2-adrenergic receptors, with an IC50 of 251 nM. caymanchem.com

Intracellular Signaling Pathways Mediated by Ro 60-0175 Fumarate (B1241708) (e.g., Calcium Mobilization, Inositol (B14025) 1,4,5-Triphosphate Turnover)

As an agonist of the G-protein coupled 5-HT2 receptors, Ro 60-0175 activates intracellular signaling cascades. frontiersin.org A key pathway initiated by the activation of 5-HT2 receptors is the Gq/11 pathway, which leads to the stimulation of phospholipase C. This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate into inositol 1,4,5-triphosphate (IP3) and diacylglycerol.

The increase in IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium levels. caymanchem.com This mobilization of intracellular calcium is a hallmark of Ro 60-0175's functional activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. caymanchem.com Some research also indicates that in certain cellular contexts, 5-HT2C receptor activation by Ro 60-0175 may involve signaling pathways linked to Gq rather than Gi/o proteins. researchgate.net In Chinese hamster ovary (CHO) cells, Ro 60-0175 has been shown to increase the accumulation of inositol phosphate. nih.gov

In Vivo Receptor Activation and Modulatory Effects

Central Activity Following Systemic Administration

Ro 60-0175 is centrally active following systemic administration, meaning it can cross the blood-brain barrier and exert its effects within the central nervous system. tocris.comrndsystems.combio-techne.com In vivo studies in rats have demonstrated that systemic administration of Ro 60-0175 can modulate various physiological and behavioral processes.

For instance, Ro 60-0175 has been shown to inhibit dopamine release in the striatum and nucleus accumbens of rats. nih.govjneurosci.org It can also induce hypolocomotion in rats, an effect that is reversible by the selective 5-HT2C receptor antagonist SB-242084. nih.gov Furthermore, in some animal models of anxiety, Ro 60-0175 has been observed to produce sedative-like effects rather than clear anxiolytic or anxiogenic responses. nih.gov

Debates and Evidence Regarding In Vivo 5-HT2C Receptor Selectivity

The compound Ro 60-0175 is widely characterized as a potent agonist of the serotonin 5-HT2 receptor family, with a particular preference for the 5-HT2C subtype. tocris.combio-techne.comtocris.com However, the degree of its selectivity, especially in a functional, in vivo context, has been a subject of considerable scientific discussion. While initial and many subsequent studies highlight its utility as a selective 5-HT2C agonist, a closer examination of its receptor binding and functional activity profile reveals a more complex interaction. nih.govnih.gov

Ro 60-0175 demonstrates high affinity for the human 5-HT2C receptor. tocris.comcaymanchem.com Its affinity for the 5-HT2A receptor is reported to be approximately 10- to 30-fold lower than for the 5-HT2C receptor. nih.govnih.govresearchgate.net A significant point of debate arises from its interaction with the 5-HT2B receptor, where it shows an affinity that is equivalent to or, in some cases, even higher than its affinity for the 5-HT2C receptor. nih.govpsu.eduwikipedia.org This lack of clear selectivity over the 5-HT2B receptor based on binding affinity data complicates its classification as a truly selective 5-HT2C ligand. psu.edu

The table below summarizes the binding affinities (pKi) and functional potencies (pEC50) of Ro 60-0175 at the three human serotonin 5-HT2 receptor subtypes, illustrating the nuances in its selectivity profile.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Reference |

|---|---|---|---|

| h5-HT2A | 7.5 | 6.4 | tocris.compsu.edu |

| h5-HT2B | 9.1 | 9.1 | psu.edu |

| h5-HT2C | 9.0 | 7.5 | tocris.compsu.edu |

Data derived from studies on recombinant human receptors. tocris.compsu.edu pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), indicating functional potency.

Despite its limited selectivity in in vitro binding assays, particularly concerning the 5-HT2B receptor, a compelling body of evidence suggests that Ro 60-0175 functions with a high degree of selectivity for the 5-HT2C receptor in vivo. psu.eduscielo.br Many of the behavioral and physiological effects induced by the administration of Ro 60-0175 are effectively prevented or reversed by selective 5-HT2C receptor antagonists, such as SB-242084. nih.govscielo.brscielo.org.mx Conversely, these effects are not blocked by antagonists of the 5-HT2A or 5-HT2B receptors. nih.govscielo.br This functional selectivity in vivo is theorized to occur because the preferential activation of 5-HT2C receptors may inhibit the expression of behaviors that would otherwise be mediated by other 5-HT receptor subtypes. nih.govpsu.edu

A key piece of evidence supporting this hypothesis comes from studies where 5-HT2C receptors are pharmacologically blocked. When the selective 5-HT2C antagonist SB-242084 is administered prior to Ro 60-0175, a completely different behavioral profile emerges. nih.govpsu.edu Instead of the typical 5-HT2C-mediated effects like hypoactivity, the combination produces behaviors characteristic of 5-HT2A receptor activation, such as wet-dog shakes and hyperactivity. nih.govpsu.edu These emergent effects can, in turn, be blocked by a selective 5-HT2A antagonist like M100907 (volinanserin). nih.govcaymanchem.compsu.edu This "unmasking" of 5-HT2A agonist activity upon 5-HT2C receptor blockade demonstrates the complex interplay between receptor subtypes in determining the ultimate physiological response to Ro 60-0175. psu.eduwikipedia.org

Furthermore, some neuroendocrine studies have challenged the notion of its selectivity, showing that Ro 60-0175 can increase plasma levels of certain hormones in rats through mechanisms that are not inhibited by either 5-HT2C or 5-HT2A antagonists. caymanchem.com This suggests the involvement of other receptors or pathways in specific physiological responses. caymanchem.com

Neuropharmacological Effects and Mechanisms of Action of Ro 60 0175 Fumarate

Modulation of Serotonergic Neuronal Activity

The chemical compound Ro 60-0175, a potent 5-HT2C receptor agonist, demonstrates significant influence over the serotonergic system, particularly within the dorsal raphe nucleus (DRN), a key brain region for serotonin (B10506) (5-HT) production.

Research has consistently shown that Ro 60-0175 exerts an inhibitory effect on the firing rate of serotonergic neurons in the DRN. wikipedia.orgcenmed.comwikipedia.orgtocris.com Electrophysiological studies in rats revealed that intravenous administration of Ro 60-0175 caused a dose-related inhibition of the firing activity of all tested 5-HT neurons. wikipedia.org The effect becomes statistically significant at higher doses, reducing the firing rate to approximately 20% of its baseline value. wikipedia.org This inhibitory action highlights a key mechanism through which 5-HT2C receptor activation can modulate the output of the entire forebrain serotonergic system. wikipedia.orgwikipedia.org

Table 1: Effect of Ro 60-0175 on 5-HT Neuronal Firing Rate in the Dorsal Raphe Nucleus

| Dose (mg·kg⁻¹, i.v.) | Firing Rate (% of Pre-drug Baseline) | Statistical Significance (P-value) |

|---|---|---|

| 0.125 | ~80% | >0.05 |

| 0.5 | ~50% (ED₅₀ ≈ 0.55) | <0.05 |

| 1.0 | ~20% | <0.01 |

Data derived from in vivo extracellular recordings in anesthetized rats. wikipedia.org

The inhibitory action of Ro 60-0175 on DRN 5-HT neurons is specifically mediated by the 5-HT2C receptor. This has been demonstrated in studies using the selective 5-HT2C receptor antagonist, SB 242084. wikipedia.orgwikipedia.org When SB 242084 is administered following Ro 60-0175, it effectively reverses the suppression of 5-HT neuron firing. wikipedia.orgwikipedia.org This antagonistic action confirms that Ro 60-0175's effect on neuronal firing is a direct result of its agonist activity at 5-HT2C receptors. wikipedia.orgguidetopharmacology.org

The mechanism underlying the inhibition of 5-HT neurons is not direct but involves an intermediary step through local GABAergic neurons. wikipedia.orgtocris.com Studies have shown that 5-HT2C receptors are expressed on GABAergic neurons within the DRN, but not on the serotonergic neurons themselves. tocris.com

Activation of these 5-HT2C receptors by Ro 60-0175 stimulates the GABAergic neurons. cenmed.comtocris.com This activation has been visualized through immunohistochemical analysis, which shows that Ro 60-0175 significantly increases the expression of Fos, a marker of neuronal activation, in glutamate (B1630785) decarboxylase (GAD)-positive neurons—the enzymes responsible for synthesizing GABA. wikipedia.orgwikipedia.org The stimulated GABAergic neurons then release GABA, which acts on the neighboring 5-HT neurons, leading to their inhibition. wikipedia.orgtocris.com This establishes an inhibitory feedback circuit where 5-HT2C receptor activation by compounds like Ro 60-0175 enhances local GABAergic tone, thereby reducing serotonergic cell firing. wikipedia.orgtocris.com The increase in Fos expression in GAD-positive neurons is also blocked by the 5-HT2C antagonist SB 242084, further solidifying this mechanism. wikipedia.org

Reversal of Inhibitory Effects by Selective 5-HT2C Antagonists (e.g., SB 242084)

Neuroendocrine System Interactions

Ro 60-0175 also exerts notable effects on the neuroendocrine system, influencing the secretion of several key hormones.

Systemic administration of Ro 60-0175 has been found to produce a dose-dependent increase in the plasma concentrations of corticosterone (B1669441), oxytocin (B344502), and prolactin in rats. wikipedia.orgwikipedia.orgabertay.ac.uk Time-course analysis revealed that the peak increase for oxytocin and prolactin occurs approximately 15 minutes post-injection, while the maximal increase for corticosterone is observed at 60 minutes. wikipedia.orgwikipedia.org

Table 2: Dose-Dependent Effects of Ro 60-0175 on Plasma Hormone Levels

| Hormone | ED₅₀ (mg/kg) | Maximal Increase Above Basal (%) | Time to Max Increase (min) |

|---|---|---|---|

| Corticosterone | 2.43 | 2876% | 60 |

| Oxytocin | 4.19 | 1593% | 15 |

| Prolactin | 4.03 | 641% | 15 |

Data derived from studies in male rats following subcutaneous injection. wikipedia.orgwikipedia.org

While the effects of Ro 60-0175 on neuronal firing in the DRN are clearly mediated by 5-HT2C receptors, its influence on hormone secretion appears to follow a different pathway. wikipedia.org Intriguingly, pretreatment with the selective 5-HT2C antagonist SB 242084 did not significantly inhibit the Ro 60-0175-induced increases in plasma corticosterone, oxytocin, or prolactin. wikipedia.org

Furthermore, the selective 5-HT2A antagonist MDL 100,907 also failed to block these neuroendocrine responses. wikipedia.org These findings strongly suggest that the mechanisms through which Ro 60-0175 stimulates hormone secretion are independent of the activation of either 5-HT2C or 5-HT2A receptors. wikipedia.org This indicates that while Ro 60-0175 acts as a selective 5-HT2C agonist in modulating serotonergic neuronal activity, its neuroendocrine effects may be mediated by other, yet to be fully identified, receptor systems or pathways. wikipedia.org

Table 3: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ro 60-0175 fumarate (B1241708) | 6446435 |

| SB 242084 | 3644637 |

| Serotonin (5-HT) | 5202 |

| gamma-Aminobutyric acid (GABA) | 119 |

| Corticosterone | 5753 |

| Oxytocin | 439302 |

Influence on Plasma Hormone Levels (e.g., Corticosterone, Oxytocin, Prolactin)

Dopaminergic System Modulation

The chemical compound Ro 60-0175 fumarate demonstrates significant interaction with the brain's dopaminergic systems. Its primary mechanism involves the modulation of dopamine (B1211576) levels, particularly in response to stimulants, through its action at serotonin receptors. This activity is not uniform across all brain regions, suggesting a complex and targeted influence on dopamine pathways.

Research indicates that Ro 60-0175 can selectively alter the effects of psychostimulants like cocaine on dopamine release in a region-specific manner. In vivo microdialysis studies in squirrel monkeys have shown that pretreatment with Ro 60-0175 leads to a decrease in cocaine-induced dopamine surges specifically within the nucleus accumbens, a key area of the brain's reward circuit. tocris.compharmakb.com Notably, this effect was not observed in the caudate nucleus, another brain region involved in the dopaminergic system. tocris.compharmakb.com This suggests that Ro 60-0175 may selectively modulate the mesolimbic dopamine system, which is heavily implicated in the reinforcing effects of drugs of abuse. pharmakb.com

Further studies in rats have provided a more detailed view of its effects within the subregions of the nucleus accumbens. One study found that while Ro 60-0175 inhibited the hyperlocomotion induced by cocaine, it did not affect cocaine-induced dopamine outflow in the shell of the nucleus accumbens but paradoxically increased it in the core. nih.gov In contrast, another study reported that Ro 60-0175 administration resulted in a significant decrease in dopamine efflux in both the striatum and the nucleus accumbens, with a slightly more pronounced effect in the nucleus accumbens. guidetopharmacology.org The application of Ro 60-0175 directly into the nucleus accumbens has been shown to produce dose-dependent effects, with lower concentrations causing excitation and higher concentrations leading to inhibition of cocaine-induced dopamine outflow. nih.gov These findings highlight the intricate relationship between the serotonin 2C (5-HT2C) receptors that Ro 60-0175 acts upon and postsynaptic dopamine activity. nih.gov

Interactive Table: Effect of Ro 60-0175 on Dopamine (DA) Levels in Different Brain Regions

| Brain Region | Stimulant | Effect of Ro 60-0175 on DA Levels | Finding |

| Nucleus Accumbens | Cocaine | ↓ | Reduced cocaine-induced DA increase. tocris.compharmakb.com |

| Caudate Nucleus | Cocaine | ↔ | No significant alteration of cocaine-induced DA increase. tocris.compharmakb.com |

| Nucleus Accumbens (Shell) | Cocaine | ↔ | No effect on cocaine-induced DA outflow. nih.gov |

| Nucleus Accumbens (Core) | Cocaine | ↑ | Increased cocaine-induced DA outflow. nih.gov |

| Striatum | Basal | ↓ | Elicited a significant decrease in DA efflux. guidetopharmacology.org |

| Nucleus Accumbens | Basal | ↓ | Elicited a significant decrease in DA efflux, slightly more pronounced than in the striatum. guidetopharmacology.org |

| Nucleus Accumbens | Cocaine | ↕ | Dose-dependent excitation (low dose) and inhibition (high dose) of cocaine-induced DA outflow. nih.gov |

The modulation of the dopaminergic system by Ro 60-0175 is primarily mediated through its agonist activity at serotonin 5-HT2C receptors. tocris.combio-techne.com The central serotonin system is known to exert an inhibitory control over the mesolimbic dopamine system, and 5-HT2C receptors are key players in this regulation. tocris.com Electrophysiological and microdialysis studies have demonstrated that Ro 60-0175 decreases both the firing rate of dopamine neurons in the ventral tegmental area (VTA) and dopamine release in the nucleus accumbens. tocris.com The selective 5-HT2C receptor antagonist, SB 242084, completely blocks these inhibitory effects, confirming the critical role of the 5-HT2C receptor in the action of Ro 60-0175. tocris.comwikipedia.org

Interestingly, some research indicates that the modulation of dopamine-related behaviors by Ro 60-0175 can occur independently of changes in accumbal dopamine release. nih.gov For example, Ro 60-0175 was shown to inhibit cocaine-induced hyperlocomotion and the phosphorylation of DARPP-32 (a protein regulated by dopamine) in the nucleus accumbens core, even while increasing dopamine outflow in that same region. nih.gov This suggests that 5-HT2C receptors can modulate the activity of the mesoaccumbens dopamine pathway at a postsynaptic level, directly controlling dopamine signaling within the nucleus accumbens core. nih.gov

Behavioral Phenotypes and Animal Models Investigating Ro 60 0175 Fumarate

Effects on Locomotor Activity and Sedation

The selective 5-HT2C receptor agonist, Ro 60-0175, has been observed to induce a state of reduced spontaneous movement, or hypolocomotion, in rodent models. nih.govresearchgate.net In rats, this effect is apparent at specific doses, and it can be reversed by the administration of a selective 5-HT2C receptor antagonist, SB-242084. nih.govresearchgate.netresearchgate.net This reversal suggests that the hypolocomotive effects are indeed mediated by the 5-HT2C receptor. nih.govresearchgate.netresearchgate.net

Studies in mice have further corroborated these findings, demonstrating that Ro 60-0175 can decrease locomotor activity. nih.gov For instance, in wildtype (SERT +/+) mice, Ro 60-0175 administration led to a significant reduction in the total distance traveled in an open field test. nih.gov This effect on locomotion is consistent with the broader understanding of 5-HT2C receptor agonists, which are generally known to suppress motor activity. scielo.br The combination of Ro 60-0175 with other compounds, such as the hallucinogen DOI, has also been shown to result in lower levels of activity compared to vehicle administration. nih.gov

It is worth noting that the inhibitory effect of Ro 60-0175 on locomotion can be influenced by other factors, such as chronic treatment with other psychoactive compounds. For example, long-term administration of paroxetine (B1678475) has been shown to prevent the inhibitory effect of Ro 60-0175 on movement. researchgate.netresearchgate.net

Induction of Hypolocomotion in Rodent Models

Anxiety and Stress Response Models

The effects of Ro 60-0175 have been examined in social interaction tests under different environmental conditions to assess its impact on anxiety-like behaviors. Under high-light, unfamiliar conditions, which are typically used to detect anxiolytic effects, Ro 60-0175 did not produce anxiolytic-like responses. nih.govresearchgate.net Instead, it suppressed both social interaction and locomotor activity, suggesting a sedative effect. nih.govresearchgate.net

When tested under low-light, familiar conditions, which are more suitable for detecting anxiogenic-like responses, Ro 60-0175 again reduced both the time spent in social interaction and concurrent locomotion. nih.govresearchgate.net This profile was more consistent with sedation than a clear anxiogenic effect. nih.govresearchgate.net In another study involving socially isolated mice, administration of Ro 60-0175 was reported to have a tendency to increase violent aggressive behaviors in group-housed mice. researchgate.net

In a study using a mouse model with a genetic knockout of the serotonin (B10506) transporter (SERT), the related 5-HT2B/2C agonist m-chlorophenylpiperazine (mCPP) decreased sociability and sniffing in wildtype mice, an effect indicative of anxiety. nih.gov However, this response was absent in the SERT knockout mice. nih.gov

Conflict models are employed to evaluate the anxiolytic or anxiogenic potential of compounds by creating a situation where a motivated behavior is suppressed by punishment. In the Vogel conflict test, which measures the willingness of water-deprived rats to drink water that is paired with a mild electrical shock, Ro 60-0175 did not have a significant effect on the number of shocks the animals were willing to take. nih.govresearchgate.netresearchgate.netresearchgate.net This suggests a lack of anxiolytic activity in this particular paradigm. nih.govresearchgate.netresearchgate.net

In the Geller-Seifter test, another conflict model where animals are trained to press a lever for a food reward, with some responses being punished, Ro 60-0175 was also evaluated. nih.govresearchgate.net The compound was found to reduce both unpunished and punished lever pressing. nih.govresearchgate.netresearchgate.net This non-selective suppression of behavior is characteristic of a sedative effect rather than a specific modulation of anxiety. nih.govresearchgate.netresearchgate.net

The influence of Ro 60-0175 on anxiety-like behavior has been investigated in serotonin transporter (SERT) knockout mice, a genetic model known to exhibit increased baseline anxiety. nih.gov In an open field test, Ro 60-0175 induced an anxiogenic response in wildtype (SERT +/+) mice, as indicated by a decrease in visits to the center of the open field. nih.gov However, this anxiogenic effect was not observed in the SERT knockout (-/-) mice. nih.gov

At baseline, SERT knockout mice already displayed higher levels of anxiety-like behavior compared to their wildtype counterparts. nih.gov The administration of Ro 60-0175 also led to a reduction in locomotor activity in the wildtype mice, but had no such effect in the SERT knockout mice. nih.gov These findings suggest that the behavioral responses to 5-HT2C agonists like Ro 60-0175 are altered in the absence of the serotonin transporter, which may be due to changes in the 5-HT2C receptors themselves in this genetic model. nih.gov

Data Tables

Table 1: Effects of Ro 60-0175 on Locomotor Activity in Rodents

| Animal Model | Test | Outcome | Citation |

| Rats | Spontaneous Movement | Induction of hypolocomotion. | nih.govresearchgate.net |

| Mice | Open Field Test | Decreased total distance traveled in wildtype mice. | nih.gov |

| Mice | Locomotor Activity Assay | Decreased locomotor activity. | nih.gov |

Table 2: Behavioral Effects of Ro 60-0175 in Anxiety Models

| Test | Animal Model | Behavioral Outcome | Interpretation | Citation |

| Social Interaction (High Light) | Rats | Suppressed social interaction and locomotion. | Sedative response. | nih.govresearchgate.net |

| Social Interaction (Low Light) | Rats | Reduced social interaction and locomotion. | Sedation, not clearly anxiogenic. | nih.govresearchgate.net |

| Vogel Conflict Test | Rats | No significant action on shocks taken. | Not anxiolytic. | nih.govresearchgate.netresearchgate.net |

| Geller-Seifter Test | Rats | Reduced both unpunished and punished lever pressing. | Sedation. | nih.govresearchgate.netresearchgate.net |

| Open Field Test | SERT Knockout Mice | Anxiogenic response in wildtype mice, absent in knockout mice. | Altered 5-HT2C receptor responsiveness. | nih.gov |

Moderation of Anxiety in 5-HTT Deficient Mice

Research on mice lacking the serotonin transporter (5-HTT), which serve as a model for the effects of chronic serotonin reuptake inhibition, demonstrates a complex role for the 5-HT2C receptor in anxiety. While 5-HTT deficient (5-HTT-/-) mice exhibit an anxious profile in some tests, such as the novelty-suppressed feeding test, they show reduced anxiety in response to the 5-HT2C receptor agonist m-chlorophenylpiperazine in the social interaction test. nih.gov This suggests a desensitization of the 5-HT2C receptor system.

Further investigation with Ro 60-0175, a selective 5-HT2C agonist, supports this finding. In wild-type mice, Ro 60-0175 induces an anxiogenic response in the open field test, a reaction that is absent in 5-HTT-/- mice. nih.gov Similarly, the hypolocomotor effect of Ro 60-0175 observed in wild-type mice is not present in 5-HTT-/- mice. nih.gov At a cellular level, the increase in c-fos mRNA expression in cortical cells, typically seen after acute treatment with Ro 60-0175 in wild-type mice, is also absent in 5-HTT-/- mutants. nih.gov This blunted responsiveness of the 5-HT2C system at both behavioral and cellular levels is thought to contribute to the moderation of the anxiety phenotype in these mice. nih.gov

Neurochemically, Ro 60-0175's inhibitory effect on stress-induced increases in serotonin turnover varies between genotypes and brain regions. researchgate.net In wild-type mice, Ro 60-0175 significantly reduces stress-induced serotonin turnover in several brain areas, including the nucleus accumbens, frontal cortex, hippocampus, and ventral tegmental area/substantia nigra. researchgate.net However, in 5-HTT-/- mice, this inhibitory effect is markedly diminished in most of these areas, with the exception of the amygdala. researchgate.net

Table 1: Effect of Ro 60-0175 on Stress-Induced 5-HT Turnover in 5-HTT+/+ and 5-HTT-/- Mice

| Brain Region | Effect in 5-HTT+/+ Mice | Effect in 5-HTT-/- Mice |

|---|---|---|

| Nucleus Accumbens | Significant Inhibition | No Major Inhibition |

| Frontal Cortex | Significant Inhibition | No Major Inhibition |

| Hippocampus | Significant Inhibition | No Major Inhibition |

| VTA/SN | Significant Inhibition | No Major Inhibition |

| Amygdala | Inhibition | Inhibition |

Reversal of Stress-Related Decision-Making Impairments

The 5-HT2C receptor is implicated in the regulation of stress responses. In animal models, restraint stress leads to an increase in serotonin turnover in various brain regions. researchgate.net The administration of Ro 60-0175 has been shown to prevent this stress-induced increase in serotonin turnover. researchgate.net This effect is specifically mediated by the 5-HT2C receptor, as it is blocked by the selective 5-HT2C receptor antagonist SB 242084. researchgate.net Furthermore, Ro 60-0175 has been demonstrated to inhibit cortical serotonin overflow in stressed mice when serotonin reuptake is blocked. researchgate.net These findings suggest that activation of 5-HT2C receptors can counteract the neurochemical effects of stress.

Reward, Reinforcement, and Addictive Behaviors

Reduction of Psychostimulant Self-Administration and Reinstatement (e.g., Cocaine, Nicotine)

Activation of the 5-HT2C receptor by agonists like Ro 60-0175 has been consistently shown to reduce the rewarding and reinforcing effects of psychostimulants. In studies with squirrel monkeys, Ro 60-0175 dose-dependently attenuated cocaine-induced reinstatement of drug-seeking behavior. nih.govresearchgate.net This effect was significant, with a high dose of Ro 60-0175 reducing the priming effects of cocaine by over 75%. nih.gov The reduction in cocaine-seeking was observed regardless of whether it was induced by a cocaine prime or by conditioned stimuli. nih.gov

In rodent models, Ro 60-0175 also reduces cocaine self-administration, and this effect is sustained with repeated treatment. nih.gov Furthermore, Ro 60-0175 effectively diminishes the reinstatement of cocaine-seeking behavior triggered by the pharmacological stressor yohimbine (B192690) and by the drug-associated context. nih.gov The specificity of this action to the 5-HT2C receptor is confirmed by the ability of the selective antagonist SB 242084 to block these effects. nih.gov

Regarding nicotine, Ro 60-0175 has been shown to block nicotine-induced hyperactivity, an effect that is also reversed by SB 242084. psu.edu This suggests a broader role for 5-HT2C receptor activation in modulating the reinforcing effects of different classes of abused drugs. The mechanism for this is thought to involve the modulation of the mesolimbic dopamine (B1211576) system. researchgate.net

Table 2: Effect of Ro 60-0175 on Psychostimulant-Related Behaviors

| Behavior | Drug | Animal Model | Effect of Ro 60-0175 |

|---|---|---|---|

| Reinstatement of Drug Seeking | Cocaine | Squirrel Monkeys | Attenuation nih.govresearchgate.net |

| Self-Administration | Cocaine | Rats | Reduction nih.gov |

| Reinstatement (Stressor-Induced) | Cocaine | Rats | Reduction nih.gov |

| Reinstatement (Context-Induced) | Cocaine | Rats | Reduction nih.gov |

| Locomotor Hyperactivity | Nicotine | Rats | Blockade psu.edu |

Attenuation of Amphetamine-Induced Locomotor Sensitization

The 5-HT2C receptor plays a role in modulating the behavioral effects of amphetamine. While direct studies on Ro 60-0175 and amphetamine-induced locomotor sensitization are limited, research on stress-induced cross-sensitization provides relevant insights. Repeated restraint stress can increase amphetamine-induced locomotion in both adult and adolescent rats. frontiersin.org This phenomenon highlights the interplay between stress systems and the neural circuits mediating psychostimulant effects. Given that Ro 60-0175 has been shown to reduce cocaine-induced hyperactivity, it is plausible that it could also attenuate amphetamine-induced locomotor sensitization, likely through its inhibitory influence on the mesolimbic dopamine system. psu.edujneurosci.org

Inhibition of Ghrelin-Stimulated Appetitive Reward in the Ventral Tegmental Area

The orexigenic peptide ghrelin is known to increase appetitive motivation by acting on the mesolimbic reward system, including the ventral tegmental area (VTA). semanticscholar.orgfrontiersin.org Intra-VTA administration of ghrelin increases operant responding for food rewards. semanticscholar.org Research has shown that both systemic and direct intra-VTA administration of Ro 60-0175 can attenuate the increase in operant responding induced by ghrelin. semanticscholar.org This indicates that serotonergic circuitry, specifically through the activation of 5-HT2C receptors in the VTA, can suppress the rewarding effects of ghrelin. semanticscholar.org This interaction highlights a mechanism by which serotonin can modulate food reinforcement and appetitive behavior.

Compulsive-like Behaviors

The 5-HT2C receptor has been implicated in the modulation of compulsive-like behaviors. In animal models, such as schedule-induced polydipsia (SIP), where rats exhibit excessive drinking, 5-HT2C receptor agonists have shown efficacy. Ro 60-0175 has been reported to decrease compulsive water intake in non-selected rats in the SIP model. researchgate.net This suggests that activating 5-HT2C receptors may help to control compulsive behaviors.

Decreased Compulsive Water Intake in Schedule-Induced Polydipsia (SIP)

Schedule-induced polydipsia (SIP) is an animal model that elicits excessive, non-regulatory water consumption and is often used to study compulsive behaviors relevant to neuropsychiatric disorders like obsessive-compulsive disorder (OCD). researchgate.netnih.gov In this model, food-deprived animals exposed to intermittent food reinforcement schedules develop compulsive drinking habits. researchgate.net Research has shown that the 5-HT2C receptor agonist Ro 60-0175 can decrease this compulsive water intake in rats undergoing SIP protocols. researchgate.net This effect points to the involvement of the 5-HT2C receptor in modulating compulsive behaviors. researchgate.net Studies have demonstrated that serotonin 5-HT2C receptor agonists can effectively reduce the excessive drinking characteristic of SIP, and this effect is mitigated by 5-HT2C receptor antagonists. researchgate.net

Other Physiological and Pathophysiological Models

The central serotonergic system plays a crucial role in regulating the lower urinary tract, including the storage and voiding of urine (micturition). nih.gove-jer.org Studies in anesthetized female rats show that Ro 60-0175 influences urinary function by activating the external urethral sphincter (EUS) and inhibiting the micturition reflex. nih.govnih.gov This inhibitory effect is characterized by a significant increase in the bladder volume and pressure required to trigger urination (volume and pressure thresholds). nih.gov

The effects of Ro 60-0175 on the lower urinary tract are complex and mediated by multiple 5-HT2 receptor subtypes:

EUS Activation: The activation of the EUS by Ro 60-0175 is blocked by the 5-HT2C antagonist SB 242084 as well as the 5-HT2A antagonists ketanserin (B1673593) and MDL 100907. nih.gov This indicates a role for both 5-HT2A and 5-HT2C receptors in controlling the sphincter.

Urethral Pressure: The increase in urethral pressure caused by Ro 60-0175 is blocked by the 5-HT2B antagonist RS 127445, but not by the 5-HT2C antagonist, suggesting this specific effect is mediated by 5-HT2B receptors. nih.gov

Micturition Reflex Inhibition: The inhibitory effect on the micturition reflex is blocked by the 5-HT2C antagonist SB 242084. nih.govnih.gov Interestingly, in the presence of SB 242084, Ro 60-0175's effect reverses, causing a decrease in the volume threshold for micturition, an excitatory action that is blocked by a 5-HT2A antagonist. nih.govnih.gov

These findings demonstrate that 5-HT2C receptor activation inhibits the micturition reflex, while 5-HT2A receptor activation can facilitate it. nih.gov

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ro 60-0175 fumarate (B1241708) | 9864231 |

| SB-242084 | 150532 |

| Ketanserin | 3822 |

| MDL 100,907 (Volinanserin) | 135409219 |

| m-Chlorophenylpiperazine (mCPP) | 109 |

| MK-212 (6-chloro-2-(1-piperazinyl)pyrazine) | 4210 |

| DOI (2,5-Dimethoxy-4-iodoamphetamine) | 1840 |

| BW 723C86 | 107775 |

| SB 206,553 | 107812 |

| SB 204,741 | 107810 |

| Mianserin | 4185 |

| RS-127445 | 107843 |

Role in External Urethral Sphincter Activity

Studies in anesthetized female rats have been instrumental in elucidating the role of Ro 60-0175 in the control of the lower urinary tract. Intravenous administration of Ro 60-0175 has been shown to activate the external urethral sphincter (EUS), leading to an increase in EUS electromyogram (EMG) activity. nih.gov This effect is associated with an inhibition of the micturition reflex. nih.gov

Further investigation into the specific receptor subtypes involved revealed that the effects of Ro 60-0175 on the EUS are mediated by both 5-HT2A and 5-HT2C receptors. The activation of the EUS by Ro 60-0175 was blocked by the 5-HT2C antagonist SB 242084, as well as by the 5-HT2A antagonists ketanserin and MDL 100907. nih.gov Interestingly, while SB 242084 blocked the EUS-EMG activity, it did not prevent the Ro 60-0175-induced increase in urethral pressure, suggesting that these two responses are not directly linked. nih.gov In contrast, the 5-HT2A antagonists blocked the evoked EUS-EMG activity. nih.govnih.gov

A study using continuous infusion of increasing concentrations of Ro 60-0175 found that EUS-EMG activity was only evoked at the highest concentration, and this effect was blocked by the 5-HT2A antagonist MDL-100,907, but not by the 5-HT2C antagonist SB 242084. nih.gov This research indicates that activation of 5-HT2A receptors facilitates the micturition reflex and evokes EUS-EMG activity, while 5-HT2C receptor activation primarily inhibits the micturition reflex. nih.gov

Modulation of Insulin (B600854) Secretion from Pancreatic β-cells

Research has pointed to the involvement of the serotonergic system in regulating insulin secretion from pancreatic β-cells. researchgate.net Specifically, the blockade of multiple monoamine receptors has been found to reduce insulin secretion. tocris.com One proposed mechanism for this is the reduction of norepinephrine (B1679862) levels through the administration of 5-HT2C receptor agonists. google.com Sustained stimulation of adrenoceptors on pancreatic beta cells by norepinephrine can inhibit insulin production, leading to hyperglycemia. google.com Therefore, by lowering norepinephrine levels, 5-HT2C receptor agonists could potentially influence insulin secretion. google.com While the direct effects of Ro 60-0175 on insulin secretion are not extensively detailed in the provided search results, its role as a 5-HT2C agonist suggests its potential to modulate this process through its influence on the broader neurohormonal system. tocris.comrndsystems.com

Effects on Orofacial Responses in Parkinsonian Rat Models

In rodent models of Parkinson's disease (PD), specifically those with lesions of the nigrostriatal dopaminergic neurons, there is an observed increase in orofacial responses to serotonergic agonists. nih.gov Studies utilizing the 6-hydroxydopamine (6-OHDA) rat model of PD have investigated the role of the entopeduncular nucleus (EPN), the rodent equivalent of the primate internal globus pallidus, in these hypersensitized responses. nih.govresearchgate.net

Direct injection of Ro 60-0175 into the EPN of 6-OHDA rats elicited significant oral movements, a response not seen in sham-depleted rats. nih.govresearchgate.net Furthermore, systemic administration of Ro 60-0175 resulted in a decreased neuronal firing rate in the EPN of 6-OHDA rats compared to the sham group. nih.govresearchgate.net A similar inhibitory effect on neuronal activity was observed when Ro 60-0175 was applied locally onto EPN neurons. nih.govresearchgate.net These findings underscore the contribution of the EPN to the heightened orofacial motor responses to 5-HT agonists in a parkinsonian state. nih.govresearchgate.net The electrophysiological responses of EPN cells to Ro 60-0175 are consistent with the observed oral motor behavior. researchgate.net

Evaluation in Models of Temporal Lobe Epilepsy

The role of 5-HT2C receptors in temporal lobe epilepsy (TLE) has been a subject of investigation. In a rat model of TLE, it was found that the 5-HT2C agonists mCPP and lorcaserin, but not Ro 60-0175, were able to stop hippocampal afterdischarges. researchgate.net This suggests that other serotonin receptors, such as 5-HT1A/7 and 5-HT2A/2B, may be involved in the antiepileptic effects of mCPP and lorcaserin. researchgate.net

Further studies have indicated a potential proepileptic role for 5-HT2C receptors in the pilocarpine-induced status epilepticus model. researchgate.net In this model, the anticonvulsant effect of the combined administration of Ro 60-0175 and a cannabinoid receptor agonist was not blocked by a 5-HT2C antagonist or a 5-HT2A agonist. researchgate.net In a chronic intrahippocampal kainic acid (IHKA) model of mesial temporal lobe epilepsy in mice, which induces spontaneous hippocampal paroxysmal discharges (HPDs), the effects of various antiseizure medications have been characterized, though the specific evaluation of Ro 60-0175 in this model is not detailed in the provided results. nih.govlongboardpharma.com

Assessment in Models of Allergic Asthma and Anti-Inflammatory Effects

The potential therapeutic effects of serotonergic compounds in allergic asthma have been explored in animal models. Psychedelic drugs, which can act on serotonin receptors, have demonstrated potent anti-inflammatory effects. acs.orgnih.gov To investigate the specific receptor subtypes involved, a rat model of allergic asthma was developed. acs.org

In this model, the mixed 5-HT2B/2C agonist Ro 60-0175 fumarate was tested to determine its effect on airway hyperresponsiveness. acs.orgnih.gov The results showed that Ro 60-0175 did not have a significant effect on the enhanced pause (PenH) hyperresponsiveness to methacholine (B1211447) in ovalbumin (OVA)-treated animals. acs.orgnih.gov This finding, along with similar results from other 5-HT2B/2C agonists, suggests that activity at 5-HT2B and 5-HT2C receptors is not primarily involved in the therapeutic effects against allergic asthma observed with some other serotonergic compounds. acs.orgnih.gov The anti-inflammatory and anti-asthma effects in this model appear to be mediated through the 5-HT2A receptor. acs.orgnih.gov

Another compound, dimethyl fumarate (DMF), has been shown to alleviate allergic asthma in an OVA-induced mouse model by reducing inflammatory symptoms and IgE levels. frontiersin.orgnih.gov DMF's mechanism involves strengthening the Nrf2 signaling pathway in regulatory T cells, which enhances the anti-inflammatory immune response. frontiersin.orgnih.gov

Structure Activity Relationships Sar and Rational Ligand Design Based on Ro 60 0175 Fumarate

Comparative Pharmacological Profiles with Related 5-HT2C Agonists

Ro 60-0175 is a potent and selective 5-HT2C receptor agonist. tocris.comrndsystems.com Its pharmacological profile is often compared with other 5-HT2C agonists to understand the nuances of receptor activation and to guide the development of new chemical entities. A comparison with several key 5-HT2C agonists reveals a spectrum of potencies and selectivities.

WAY 161503 is a potent 5-HT2C receptor agonist with a Ki of 4 nM and an EC50 of 12 nM. researchgate.net It demonstrates approximately 2-fold selectivity for the 5-HT2C receptor over the 5-HT2A receptor in functional assays. researchgate.netscielo.br Another source indicates a Ki of 3.3 nM for the 5-HT2C receptor and shows about 6-fold lower potency at 5-HT2A receptors (Ki = 18 nM) and 20-fold lower at 5-HT2B receptors (Ki = 60 nM). nih.gov Functionally, it stimulates calcium mobilization with EC50 values of 0.8, 1.8, and 7 nM for 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively. nih.gov

m-Chlorophenylpiperazine (mCPP) is a non-selective serotonin (B10506) receptor agonist with affinity for multiple 5-HT receptor subtypes. caymanchem.com It acts as a partial agonist at the 5-HT2C receptor. tocris.com Its lack of selectivity and varied effects at different receptors make it a less precise tool for probing 5-HT2C function compared to more selective agonists like Ro 60-0175. caymanchem.compsu.edu mCPP's actions are strongest at the 5-HT2B and 5-HT2C receptors. caymanchem.com

MK-212 is another 5-HT2C receptor agonist, with an EC50 of 0.028 µM for this receptor. physiology.orgsci-hub.se It shows selectivity for 5-HT2C over 5-HT2A receptors (EC50 = 0.42 µM). physiology.orgsci-hub.se It is considered a full agonist at the 5-HT2C receptor and a partial to full agonist at the 5-HT2A receptor, with about 10- to 30-fold lower potency at the latter. wikipedia.org

Trifluoromethylphenylpiperazine (TFMPP) displays affinity for several 5-HT receptors, with a Ki of 62 nM for the 5-HT2C receptor, where it acts as a full agonist. nih.gov It is less selective than Ro 60-0175, also showing affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2A receptors. nih.gov

ORG-37684 is recognized as a selective 5-HT2C receptor agonist. researchgate.net It exhibits a rank order of potency of 5-HT2C > 5-HT2B > 5-HT2A. researchgate.net

YM348 is a potent and orally active 5-HT2C receptor agonist with a high affinity for the human 5-HT2C receptor (Ki: 0.89 nM). mdpi.com It demonstrates lower affinities for the 5-HT2B (Ki: 2.5 nM) and 5-HT2A (Ki: 13 nM) receptors. mdpi.com Its functional activity (EC50) values are 1.0, 93, and 3.2 nM for 5-HT2C, 5-HT2A, and 5-HT2B receptors, respectively, showing 15-fold selectivity for 5-HT2C over 5-HT2A. idrblab.net

Lorcaserin is a selective 5-HT2C receptor agonist that was developed for weight management. researchgate.netresearchgate.net It functions by activating 5-HT2C receptors in the hypothalamus. researchgate.net

CP-809,101 is a potent and highly selective 5-HT2C receptor agonist with pEC50 values of 9.96, 7.19, and 6.81 for human 5-HT2C, 5-HT2B, and 5-HT2A receptors, respectively, indicating high selectivity for the 5-HT2C subtype. rndsystems.comresearchgate.netguidetopharmacology.org It is a full agonist in vitro. nih.gov

Ro 60-0332 , a compound structurally related to Ro 60-0175, is also a selective 5-HT2C receptor agonist and has been used in research to probe the functions of this receptor. sci-hub.sebio-techne.com

Comparative Pharmacological Data of 5-HT2C Agonists

| Compound | Ki (nM) for 5-HT2C | EC50 (nM) for 5-HT2C | Selectivity over 5-HT2A | Selectivity over 5-HT2B |

|---|---|---|---|---|

| Ro 60-0175 | 1 caymanchem.com | 32 caymanchem.com | ~32-fold (Ki) caymanchem.com | ~0.028-fold (EC50) caymanchem.com |

| WAY 161503 | 4 scielo.br | 12 scielo.br | ~2-fold (EC50) scielo.br | ~6.7-fold (EC50) nih.gov |

| mCPP | 62 (pKi 7.09) tocris.com | - | Non-selective caymanchem.com | Non-selective caymanchem.com |

| MK-212 | - | 28 physiology.org | ~15-fold (EC50) physiology.org | - |

| TFMPP | 62 nih.gov | - | Non-selective nih.gov | - |

| ORG-37684 | pKi 8.1 | - | Selective researchgate.net | Selective researchgate.net |

| YM348 | 0.89 mdpi.com | 1.0 idrblab.net | 15-fold (Ki) idrblab.net | 3.6-fold (Ki) mdpi.com |

| Lorcaserin | 15 | - | 7.5-fold (Ki) | 11.6-fold (Ki) |

| CP-809,101 | - | pEC50 9.96 rndsystems.comresearchgate.netguidetopharmacology.org | ~141-fold (pEC50) rndsystems.comresearchgate.netguidetopharmacology.org | ~562-fold (pEC50) rndsystems.comresearchgate.netguidetopharmacology.org |

| Ro 60-0332 | - | - | Selective agonist sci-hub.se | Selective agonist sci-hub.se |

Design and Characterization of Novel Analogues Inspired by Ro 60-0175 Fumarate (B1241708)

The well-defined structure and pharmacological profile of Ro 60-0175 have made it a valuable template for the design of novel 5-HT2C receptor agonists. Researchers have systematically modified its chemical scaffold to explore the SAR and to develop new compounds with potentially improved properties.

One area of exploration has been the development of conformationally restricted analogues. For instance, the design of tricyclic benzodiazepine (B76468) derivatives as 5-HT2C agonists was, in part, informed by the SAR of earlier agonists like Ro 60-0175. These efforts aim to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Another approach has involved the simplification of complex natural product-inspired scaffolds, where the resulting simplified molecules are then compared to known selective agonists such as Ro 60-0175 to validate their mechanism of action. sci-hub.se For example, a series of 6,5,7-tricyclic scaffolds were designed as potent and selective 5-HT2C agonists, and their characterization relied on comparisons with the effects of classical agonists like Ro 60-0175. sci-hub.se

Furthermore, the development of positive allosteric modulators (PAMs) for the 5-HT2C receptor represents another avenue of research inspired by the study of orthosteric agonists. The neuropharmacological profiles of these novel PAMs are often characterized using drug discrimination studies, with established 5-HT2C agonists like Ro 60-0175 serving as the training drug to confirm that the modulators enhance the specific stimulus effects of 5-HT2C activation.

The synthesis of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ) analogues has also been a fruitful area of research. The characterization of these novel compounds involves comparing their binding affinities and functional activities at 5-HT2 receptors to those of reference compounds, including Ro 60-0175. This comparative analysis helps to elucidate the structural requirements for potent and selective 5-HT2C agonism.

Stereochemical Considerations in Activity (e.g., (S)-Isomer Specificity)

The pharmacological activity of Ro 60-0175 is highly dependent on its stereochemistry. The compound is the (S)-enantiomer of 2-(6-chloro-5-fluoro-indol-1-yl)-1-methylethylamine. wikipedia.org This stereospecificity is a common feature among many biologically active molecules, where one enantiomer exhibits significantly greater affinity and/or efficacy at the target receptor than the other.

The designation (S)-Ro 60-0175 is used to emphasize the specific stereoisomer that is pharmacologically active. rndsystems.com The high potency and selectivity of Ro 60-0175 for the 5-HT2C receptor are attributed to the specific three-dimensional arrangement of its functional groups, which allows for optimal interaction with the binding pocket of the receptor. While detailed pharmacological data on the (R)-isomer is not as widely published, the consistent reference to Ro 60-0175 as the (S)-isomer in the scientific literature underscores the critical importance of this specific stereochemistry for its biological activity. rndsystems.comwikipedia.org This highlights that the precise spatial orientation of the methyl group and the amine function relative to the indole (B1671886) ring system is a key determinant for its potent agonism at the 5-HT2C receptor.

Methodological and Theoretical Considerations in Ro 60 0175 Fumarate Research

In Vitro Experimental Paradigms

Utilization of Recombinant Cell Lines for Receptor Expression (e.g., CHO-K1, HEK293 Cells)

The study of Ro 60-0175's interaction with serotonin (B10506) receptors is significantly advanced by the use of recombinant cell lines, which are instrumental in producing specific receptor subtypes for detailed analysis. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells are prominent among the cell lines used for this purpose. evitria.comcet.bio These cells are adapted for research and commercial applications, particularly in the production of recombinant therapeutic proteins. cet.bio CHO-K1 cells, for instance, are a widely used epithelial cell line that has been optimized for such applications. cet.bio

Researchers utilize these cell lines to express human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov This allows for the functional characterization of agonists like Ro 60-0175 at these specific receptors. nih.gov For example, the affinity of Ro 60-0175 for various human 5-HT2 receptor subtypes has been established in stably transfected CHO-K1 cells. nih.gov The choice of cell line is critical, as the expression levels and the specific receptor isoforms can influence the functional activity of the compound being tested. nih.gov

One of the key advantages of using cell lines like CHO-K1 is their ability to be grown in suspension culture, which is amenable to large-scale industrial production in bioreactors. evitria.com Furthermore, they have a strong safety profile due to a lower susceptibility to infection by human pathogenic viruses. evitria.com The ability of these cells to perform post-translational modifications similar to those in human cells makes them an industry standard for producing biologics. cet.bio A glycoproteomic analysis of various CHO host cell lines, including CHO-K1, has been conducted to better understand their glycosylation systems, which is crucial for the production of recombinant proteins. nih.gov

Application of Specific Functional Assays for Receptor Activation

To determine the efficacy and potency of Ro 60-0175 as a 5-HT2C receptor agonist, a variety of specific functional assays are employed. These assays are designed to measure the cellular response following receptor activation. A common method involves the use of a fluorometric imaging plate reader (FLIPR) to detect increases in intracellular calcium levels upon the addition of an agonist. nih.gov When 5-HT2 receptors are stimulated, they couple to G-proteins, leading to a cascade of intracellular events that includes a rise in intracellular calcium. nih.gov This response can be quantified to determine the potency (pEC50) and efficacy of the agonist. nih.gov

In studies using CHO-K1 cells expressing human 5-HT2 receptors, Ro 60-0175 has been shown to be a potent agonist at the 5-HT2B receptor and also an agonist at the 5-HT2C receptor. nih.gov Such functional assays have revealed that the selectivity of Ro 60-0175 for the 5-HT2C receptor may be less pronounced than initially suggested by binding studies, highlighting the importance of functional characterization. nih.gov

The interpretation of data from these functional assays must consider several factors, including the specific cell line used, the level of receptor expression, and the particular receptor isoform being studied. nih.gov For instance, the VSV isoform of the 5-HT2C receptor is a major isoform in the human brain, and its use in assays is relevant for understanding the in vivo effects of Ro 60-0175. nih.gov The choice of assay can also be tailored to the specific research question. For example, in vivo feeding assays have been instrumental in identifying lead compounds in the development of new 5-HT2C receptor agonists. sci-hub.se

In Vivo Experimental Methodologies

Selection of Animal Models and Strains (e.g., Rats, Mice, Squirrel Monkeys, Xenopus Laevis)

A diverse range of animal models is crucial for characterizing the in vivo pharmacological profile of Ro 60-0175. The selection of a particular species and strain is often guided by the specific research question, as different models can mimic various aspects of human physiology and disease. nih.gov Commonly used models in Ro 60-0175 research include rats, mice, squirrel monkeys, and the frog species Xenopus laevis. tocris.comrndsystems.com

Rats are frequently used to study the effects of Ro 60-0175 on behavior and neurochemistry. For example, studies in anesthetized rats have used extracellular recordings to measure the impact of Ro 60-0175 on the firing rate of 5-HT neurons in the dorsal raphe nucleus. nih.gov Rats are also used in models of drug-seeking behavior to investigate the potential of Ro 60-0175 to modulate the reinforcing effects of substances like cocaine. if-pan.krakow.pl

Mice, particularly genetically modified strains such as 5-HTT knockout mice, are valuable for investigating the role of specific genes in the response to Ro 60-0175. oup.com These models have been used to study the compound's effects on anxiety-related behaviors. oup.com

Non-human primates, such as squirrel monkeys, offer a model with greater phylogenetic similarity to humans, which can be important for translational research. nih.gov Studies in squirrel monkeys have examined the effects of Ro 60-0175 on the behavioral and neurochemical effects of cocaine. tocris.comrndsystems.com

The amphibian model, Xenopus laevis, has been utilized to investigate the role of 5-HT2C-like receptors in vocalization. tocris.comrndsystems.com Research in this species has shown that endogenous serotonin acts on these receptors to initiate vocalizations, providing insights into the fundamental roles of the serotonergic system. tocris.comrndsystems.com

The following table summarizes the use of different animal models in Ro 60-0175 research:

Interactive Table: Animal Models in Ro 60-0175 Research| Animal Model | Research Focus | Key Findings | Citations |

|---|---|---|---|

| Rats | Neurophysiology, Drug-seeking behavior | Ro 60-0175 inhibits 5-HT neuron firing in the dorsal raphe nucleus; reduces cocaine-induced reinforcing effects. | nih.gov, if-pan.krakow.pl |

| Mice | Anxiety, Genetic influences | Blunted responsiveness of the 5-HT2C receptor system in 5-HTT knockout mice. | oup.com |

| Squirrel Monkeys | Behavioral pharmacology, Neurochemistry | Investigated the effects on cocaine's behavioral and neurochemical actions. | tocris.com, rndsystems.com |

| Xenopus laevis | Neurobiology of vocalization | Endogenous serotonin acts on 5-HT2C-like receptors to initiate vocalizations. | tocris.com, rndsystems.com |

Application of Pharmacological Antagonists (e.g., SB-242084, MDL 100,907, Ritanserin (B1680649), Ketanserin (B1673593), WAY 100635)

To elucidate the specific receptor mechanisms through which Ro 60-0175 exerts its effects, pharmacological antagonists are indispensable tools. By selectively blocking certain receptor subtypes, researchers can determine which receptors are mediating the observed actions of Ro 60-0175.

SB-242084 , a selective 5-HT2C receptor antagonist, is frequently used to confirm the involvement of this receptor in the effects of Ro 60-0175. nih.govpsu.edu For instance, the inhibitory effect of Ro 60-0175 on the firing of 5-HT neurons in the rat dorsal raphe nucleus is reversed by SB-242084. nih.gov Similarly, the effects of Ro 60-0175 on food-, cocaine-, and ethanol-maintained responding are blocked by pretreatment with SB-242084. psu.edu

MDL 100,907 is a highly selective 5-HT2A receptor antagonist. nih.gov It is used to differentiate the effects of Ro 60-0175 that might be mediated by 5-HT2A receptors from those mediated by 5-HT2C receptors. For example, in rats pretreated with SB-242084, Ro 60-0175 can elicit behaviors associated with 5-HT2A receptor activation, and these effects are blocked by MDL 100,907. psu.edu

Ritanserin and Ketanserin are 5-HT2A/2C receptor antagonists. nih.govpsu.edu While less selective than SB-242084 or MDL 100,907, they are used in a broader characterization of the serotonergic system. For example, ritanserin has been shown not to alter the inhibitory effect of LSD on 5-HT neuron firing, an effect that is also not reversed by SB-242084. nih.gov

WAY 100635 is a selective 5-HT1A receptor antagonist. nih.govresearchgate.net It is used to rule out the involvement of 5-HT1A receptors in the effects of Ro 60-0175. In studies of 5-HT neuron firing, WAY 100635 reverses the inhibitory effects of compounds like LSD and MDMA, but not Ro 60-0175, confirming that Ro 60-0175's effects are not mediated by 5-HT1A receptors. nih.gov

The following table details the antagonists used in Ro 60-0175 research and their primary applications:

Interactive Table: Pharmacological Antagonists in Ro 60-0175 Research| Antagonist | Primary Target(s) | Application in Ro 60-0175 Research | Citations |

|---|---|---|---|

| SB-242084 | 5-HT2C | To confirm the 5-HT2C receptor-mediated effects of Ro 60-0175. | nih.gov, psu.edu |

| MDL 100,907 | 5-HT2A | To differentiate 5-HT2A from 5-HT2C receptor-mediated effects. | psu.edu, nih.gov |

| Ritanserin | 5-HT2A/2C | Broader characterization of the 5-HT2 receptor system. | nih.gov, psu.edu |

| Ketanserin | 5-HT2A/2C | Similar to ritanserin, used for broader characterization. | psu.edu, nih.gov |

| WAY 100635 | 5-HT1A | To exclude the involvement of 5-HT1A receptors. | nih.gov, researchgate.net |

Neuroanatomical Targeting and Functional Mapping (e.g., Dorsal Raphe Nucleus, Nucleus Accumbens, Amygdala, Hippocampus, Ventral Tegmental Area)

Understanding the effects of Ro 60-0175 requires mapping its actions within specific neuroanatomical circuits. The dorsal raphe nucleus (DRN), a primary source of serotonin in the brain, is a key target of investigation. frontiersin.org The DRN projects to numerous brain regions involved in reward and emotion, including the nucleus accumbens, amygdala, hippocampus, and ventral tegmental area (VTA). frontiersin.orgmdpi.com

Studies have shown that Ro 60-0175 inhibits the firing of 5-HT neurons in the DRN, an effect mediated by 5-HT2C receptors. nih.gov This inhibition is thought to occur via the activation of neighboring GABAergic neurons. nih.gov The VTA, a critical component of the brain's reward system, is also influenced by Ro 60-0175. The compound reduces the firing rate of mesolimbic dopamine (B1211576) neurons originating in the VTA, leading to decreased dopamine release in the nucleus accumbens. psu.edu This effect is reversed by the 5-HT2C antagonist SB-242084. psu.edu

The nucleus accumbens itself is a site where 5-HT2C receptors modulate dopamine release. frontiersin.org The activation of these receptors by agonists like Ro 60-0175 is believed to tonically inhibit dopamine release in this region. frontiersin.org The amygdala, a brain region central to processing emotions like fear and anxiety, also receives projections from the DRN and expresses 5-HT2C receptors. frontiersin.orgbiorxiv.org

The hippocampus, involved in learning and memory, receives serotonergic inputs from the raphe nuclei, and these projections are topographically organized. mdpi.combiorxiv.org While direct studies of Ro 60-0175's effects on hippocampal function are less common in the provided context, the presence of 5-HT2C receptors in hippocampal subfields suggests it as a potential site of action. frontiersin.org

The functional mapping of Ro 60-0175's effects across these interconnected brain regions helps to build a comprehensive picture of how it modulates complex behaviors. The interplay between the serotonergic and dopaminergic systems, particularly within the VTA-nucleus accumbens pathway, is a central theme in this research. psu.edufrontiersin.org

Neurochemical Analyses (e.g., Dopamine, GABA, Serotonin Levels)

The investigation of Ro 60-0175, a selective serotonin 2C (5-HT2C) receptor agonist, has significantly contributed to understanding the modulatory role of the 5-HT2C receptor in various neurotransmitter systems. Neurochemical analyses, primarily using techniques like in vivo microdialysis, have been central to elucidating its effects on dopamine, GABA, and serotonin levels in different brain regions.

Dopamine (DA): A substantial body of research demonstrates that systemic administration of Ro 60-0175 exerts an inhibitory influence on the mesolimbic and nigrostriatal dopamine systems. Studies have consistently shown that Ro 60-0175 significantly decreases the release of dopamine in key brain areas such as the nucleus accumbens and the striatum. nih.govnih.govjneurosci.org For instance, administration of Ro 60-0175 was found to reduce DA release in the nucleus accumbens by approximately 26% below baseline. nih.govum.edu.mt This inhibitory effect is dose-dependent and can be completely blocked by pretreatment with selective 5-HT2C receptor antagonists like SB 242084, confirming that the action is mediated specifically through the 5-HT2C receptor. nih.govnih.govjneurosci.org The mechanism for this dopamine suppression involves the reduction of the basal firing rate of DA neurons originating in the ventral tegmental area (VTA). nih.govum.edu.mtpsu.edu Electrophysiological studies have recorded a dose-dependent decrease in the firing rate of VTA DA neurons following Ro 60-0175 administration, with maximal inhibition reaching over 50%. nih.govum.edu.mt This evidence collectively supports the concept that the central serotonin system, via 5-HT2C receptors, provides a tonic inhibitory control over mesolimbic dopamine pathways. nih.govum.edu.mt

Gamma-Aminobutyric Acid (GABA): The influence of Ro 60-0175 extends to the GABAergic system, which is intricately linked with dopaminergic pathways. Research indicates that 5-HT2C receptors are present on GABA neurons. plos.org Activation of these receptors by Ro 60-0175 has been shown to increase GABA release in regions like the substantia nigra pars reticulata (SNpr). researchgate.net This effect is also preventable by 5-HT2C antagonists. researchgate.net Furthermore, studies investigating cellular activation have found that Ro 60-0175 increases the expression of the immediate early gene Fos in GABAergic neurons (GAD-positive cells) within the dorsal raphe nucleus. nih.gov Given that GABAergic neurons in the VTA and SNpr provide inhibitory input to dopamine neurons, the stimulation of GABA release by Ro 60-0175 is a likely mechanism contributing to its suppression of dopamine neuron activity and subsequent dopamine release. plos.orgresearchgate.net

Serotonin (5-HT): While Ro 60-0175 is an agonist that acts on serotonin receptors, it also modulates the activity of serotonin neurons themselves. Electrophysiological studies have shown that Ro 60-0175 inhibits the firing of 5-HT neurons in the dorsal raphe nucleus, an effect that is reversible by the 5-HT2C antagonist SB 242084. nih.gov This suggests a negative feedback mechanism mediated by 5-HT2C receptors on serotonin neurons. Additionally, neurochemical studies have examined its effect on serotonin turnover (the ratio of the 5-HT metabolite 5-HIAA to 5-HT). In response to stress, which typically increases 5-HT turnover, Ro 60-0175 has been shown to have an inhibitory effect, reducing the stress-induced increase in the 5-HIAA/5-HT ratio in brain areas like the amygdala. researchgate.net

Table 1: Summary of Neurochemical Effects of Ro 60-0175

| Neurotransmitter | Brain Region(s) | Observed Effect | Mediating Receptor | Supporting Evidence |

|---|---|---|---|---|

| Dopamine (DA) | Nucleus Accumbens, Striatum | Decreased Release | 5-HT2C | In vivo microdialysis nih.govnih.govjneurosci.orgum.edu.mt |

| Dopamine (DA) | Ventral Tegmental Area (VTA) | Decreased Neuronal Firing Rate | 5-HT2C | Electrophysiology nih.govum.edu.mt |

| GABA | Substantia Nigra pars reticulata (SNpr) | Increased Release | 5-HT2C | In vivo microdialysis researchgate.net |

| Serotonin (5-HT) | Dorsal Raphe Nucleus (DRN) | Decreased Neuronal Firing Rate | 5-HT2C | Electrophysiology nih.gov |

| Serotonin (5-HT) | Amygdala, Frontal Cortex, Hippocampus | Inhibition of Stress-Induced Increase in Turnover (5-HIAA/5-HT ratio) | 5-HT2C | High-performance liquid chromatography researchgate.net |

Gene Expression and Cellular Activation Studies (e.g., Zif268 mRNA, Fos/GAD Expression)

The administration of Ro 60-0175 induces distinct patterns of gene expression and cellular activation, providing a map of the neural circuits engaged by 5-HT2C receptor stimulation. The expression of immediate early genes (IEGs) like c-fos (which produces the protein Fos) and zif268 (also known as Egr-1) are widely used as markers of neuronal activity following a stimulus. plos.orgens-lyon.fr

Fos Expression: Ro 60-0175 administration dose-dependently increases the expression of Fos protein in several brain regions, particularly within the basal ganglia. researchgate.net Enhanced Fos expression is observed in the striatum (especially medial quadrants), nucleus accumbens, subthalamic nucleus, and the entopeduncular nucleus. researchgate.netnih.gov This pattern of activation is largely associated with the associative and limbic circuits of the basal ganglia. researchgate.net Ro 60-0175 also stimulates c-fos expression in other areas, such as the suprachiasmatic nucleus (SCN), where it has been shown to induce a 3- to 5-fold increase, suggesting an influence on circadian rhythms. nih.gov

Fos/GAD Co-Expression: To identify the specific types of neurons activated by Ro 60-0175, researchers have used double-labeling techniques. Studies have shown that Ro 60-0175 treatment leads to an increase in Fos expression within GABAergic neurons, identified by the presence of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA. nih.gov In the dorsal raphe nucleus, Ro 60-0175 was found to increase Fos expression specifically in GAD-positive neurons, indicating an activation of local GABAergic interneurons. nih.gov This finding is consistent with neurochemical data and provides a cellular basis for the inhibitory effect of Ro 60-0175 on serotonin neuron firing, as these activated GABA neurons are presumed to inhibit the principal 5-HT neurons. nih.gov

Zif268 mRNA Expression: The immediate early gene zif268 is a transcription factor implicated in neuronal plasticity, long-term potentiation (LTP), and memory formation. ens-lyon.frnih.gov Research on Ro 60-0175 has explored its impact on zif268 mRNA expression, particularly in the context of drug interactions. One study found that while cocaine administration robustly increases zif268 mRNA in the nucleus accumbens core, orbitofrontal cortex, and caudate, pretreatment with Ro 60-0175 blocked this cocaine-induced expression. nih.gov This suggests that 5-HT2C receptor activation can modulate the molecular cascades associated with the rewarding and reinforcing properties of psychostimulants, likely through its influence on dopamine-dependent circuitry. nih.gov

Table 2: Summary of Gene Expression and Cellular Activation by Ro 60-0175

| Gene/Protein | Brain Region(s) | Observed Effect | Experimental Context | Supporting Evidence |

|---|---|---|---|---|

| Fos Protein | Striatum, Nucleus Accumbens, Subthalamic Nucleus, Entopeduncular Nucleus | Increased Expression | Basal ganglia activation mapping | Immunohistochemistry researchgate.netnih.gov |

| c-fos mRNA | Suprachiasmatic Nucleus (SCN) | Increased Expression | Circadian rhythm modulation | RT-PCR nih.gov |

| Fos/GAD Co-Expression | Dorsal Raphe Nucleus (DRN) | Increased co-localization in GAD-positive (GABAergic) neurons | Identifying activated neuronal phenotype | Immunohistochemistry nih.gov |

| Zif268 mRNA | Nucleus Accumbens, Orbitofrontal Cortex, Caudate | Blocks cocaine-induced increase in expression | Interaction with psychostimulant effects | In situ hybridization nih.gov |

Future Directions and Unresolved Questions in Ro 60-0175 Fumarate (B1241708) Research

Despite extensive research on Ro 60-0175 and the 5-HT2C receptor, several critical questions remain unanswered, paving the way for future investigations. These unresolved issues span from fundamental molecular mechanisms to the complexities of behavioral outcomes.

One major area of uncertainty revolves around the paradoxical effects of 5-HT2C receptor agonists in models of anxiety and depression. karger.com While activation of these receptors is often associated with anxiogenic-like effects, some studies report anxiolytic or antidepressant-like outcomes, particularly after chronic administration. karger.com The hypothesis that chronic agonist treatment leads to receptor desensitization, functionally mimicking an antagonist, is a key area for future research. karger.com Elucidating the precise molecular and circuit-level changes that underlie this functional switch is crucial for the rational development of 5-HT2C-targeted therapies. karger.comnih.gov

Another unresolved question is the exact identity and nature of the molecular mechanisms that are downstream of 5-HT2C receptor activation. For example, recent theories propose that neuromodulators can convert silent synaptic "eligibility traces" (eTraces) into lasting changes in synaptic strength. biorxiv.org How 5-HT2C receptor activation by compounds like Ro 60-0175 participates in this process at a molecular level is still unknown and represents a frontier in understanding learning and memory. biorxiv.orgbiorxiv.org

Furthermore, the high sequence homology between 5-HT2 receptor subtypes, particularly 5-HT2A and 5-HT2C, has historically posed a challenge in developing truly selective ligands. jneurosci.org While Ro 60-0175 is considered highly selective, future studies could benefit from even more refined pharmacological tools to dissect the unique contributions of each receptor subtype to complex behaviors. This is particularly relevant in the context of psychedelic research, where many compounds act on multiple 5-HT2 receptors. A significant future direction is to determine if the therapeutic effects of these compounds can be separated from their hallucinogenic properties, potentially by targeting specific receptors like 5-HT2C or downstream signaling pathways. jneurosci.org

Finally, while the inhibitory role of 5-HT2C receptors on dopamine release is well-established, the full implications for treating disorders related to dopamine dysregulation, such as addiction, schizophrenia, or Parkinson's disease, are still being explored. nih.govresearchgate.net Future research should continue to investigate the long-term consequences of modulating this system with agonists like Ro 60-0175 and whether such interventions can produce lasting therapeutic adaptations in compromised neural circuits. The potential for using 5-HT2C ligands as adjuncts to existing therapies for these debilitating disorders remains a promising but not fully realized avenue of clinical research. researchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Ro 60-0175 | 94132 |

| Fumarate | 444972 |

| Dopamine | 681 |

| GABA (Gamma-Aminobutyric Acid) | 119 |

| Serotonin | 5202 |

| SB 242084 | 123719 |

| (+/-)-DOI | 3123 |

| BW 723C86 | 123689 |

| m-CPP (m-Chlorophenylpiperazine) | 2720 |

| SB 206553 | 159155 |

| Zif268 (protein) / Egr-1 | 1950 |

| Fos (protein) | 2353 |

| GAD (Glutamate decarboxylase) | Not applicable (enzyme) |

| Cocaine | 446220 |

Q & A

Q. What pharmacological properties of Ro 60-0175 fumarate make it suitable for studying 5-HT2C receptor function in vivo?

this compound is a selective 5-HT2C receptor agonist with high potency (EC50 values in nanomolar ranges) and oral bioavailability, enabling systemic administration in behavioral and neurochemical studies. Its molecular weight (342.75 g/mol) and solubility profiles (1.71 mg/mL in water, 6.86 mg/mL in DMSO) allow flexibility in dosing formulations. Experimental designs should validate receptor specificity using antagonists (e.g., SB 242084) and include controls for off-target effects on 5-HT2A/2B receptors .

Q. How should researchers design dose-response experiments to assess this compound’s efficacy in modulating dopamine release?

Use microdialysis or fast-scan cyclic voltammetry in rodent models to measure dopamine levels in brain regions like the nucleus accumbens or prefrontal cortex. Dose ranges should span 0.1–3 mg/kg (intraperitoneal) based on prior studies showing dose-dependent attenuation of nicotine-induced dopamine release. Include vehicle controls and co-administration with selective 5-HT2C antagonists to confirm mechanism specificity. Statistical analysis must report p-values with appropriate corrections for multiple comparisons .

Q. What are the critical parameters for ensuring reproducibility in synthesizing and characterizing this compound?

Purity (≥98% by HPLC) and structural confirmation (via NMR, mass spectrometry) are essential. Document synthesis conditions, including solvent ratios, reaction times, and purification steps. For in-house synthesis, validate batches against commercial standards (e.g., CAS 169675-09-6). For published studies, provide detailed protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers reconcile conflicting reports on this compound’s selectivity for 5-HT2C versus 5-HT2A receptors?

Discrepancies may arise from assay conditions (e.g., radioligand competition vs. functional cAMP assays). Perform comparative studies using:

- Binding assays : Measure Ki values against 5-HT2A, 5-HT2B, and 5-HT2C receptors in the same model system.

- Functional assays : Compare EC50 values in cell lines expressing individual receptor subtypes.

- In vivo models : Use knockout mice or subtype-selective antagonists to isolate receptor contributions .

Table 1 : Reported Receptor Affinity of this compound

| Receptor Subtype | Ki (nM) | Assay Type | Source |

|---|---|---|---|

| 5-HT2C | 6.2 | Radioligand | |

| 5-HT2A | 120 | Functional |